REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][CH2:7][c:8]2[c:9]([N+:14]([O-:15])=[O:16])[cH:10][cH:11][cH:12][c:13]21.[CH3:19][CH2:20][OH:21].[H:17][H:18].[Pt:22]=[O:23]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][CH2:7][c:8]2[c:9]([NH2:14])[cH:10][cH:11][cH:12][c:13]21
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Name
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CC(=O)OC1CCc2c1cccc2[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CCc2c1cccc2[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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CC(=O)OC1CCc2c(N)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |